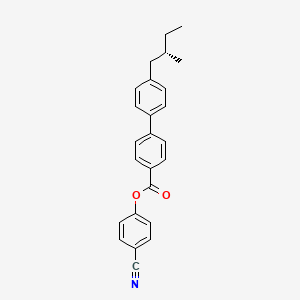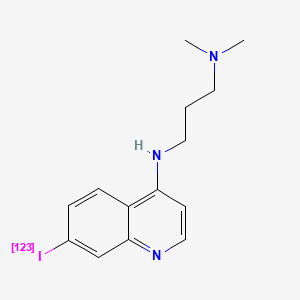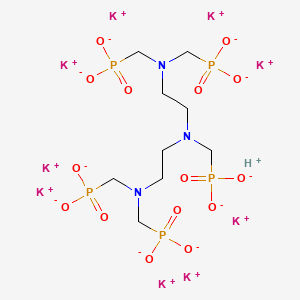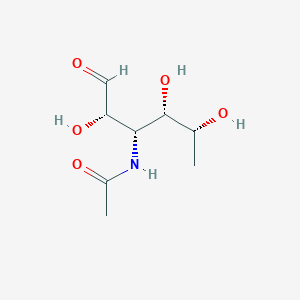
N-Acetylmycosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylmycosamine is a derivative of the amino sugar mycosamine. It is an important component in various biological systems and has significant applications in scientific research. This compound is known for its role in the structural integrity of certain biomolecules and its involvement in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetylmycosamine can be synthesized through several chemical routes. One common method involves the acetylation of mycosamine using acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods
In an industrial setting, this compound is often produced through enzymatic methods. Enzymes such as N-acetyltransferases are used to catalyze the acetylation of mycosamine. This method is preferred due to its high specificity and efficiency, resulting in a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Acetylmycosamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted compounds with different functional groups replacing the acetyl group.
Scientific Research Applications
N-Acetylmycosamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Plays a role in the structural integrity of glycoproteins and glycolipids.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including autoimmune disorders.
Industry: Utilized in the production of biopolymers and as a precursor in the synthesis of other biologically active compounds.
Mechanism of Action
N-Acetylmycosamine exerts its effects through various biochemical pathways. It is involved in the modification of proteins and lipids, influencing their function and stability. The compound targets specific enzymes and receptors, modulating their activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Acetylglucosamine
- N-Acetylgalactosamine
- N-Acetylneuraminic acid
Uniqueness
N-Acetylmycosamine is unique due to its specific structural features and its role in certain biological systems. Unlike N-Acetylglucosamine and N-Acetylgalactosamine, which are more commonly found in glycoproteins and glycolipids, this compound has distinct applications in specialized biochemical pathways and therapeutic research.
Properties
CAS No. |
6118-36-1 |
|---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(2S,3S,4S,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
NGULQTOJUIQGLA-XVFCMESISA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]([C@@H](C=O)O)NC(=O)C)O)O |
Canonical SMILES |
CC(C(C(C(C=O)O)NC(=O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


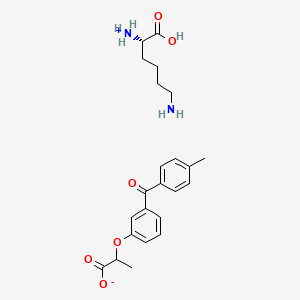
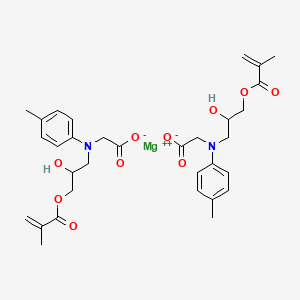
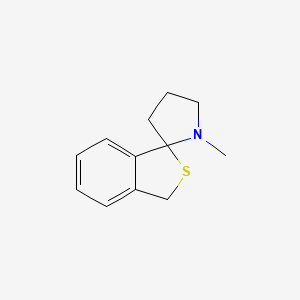
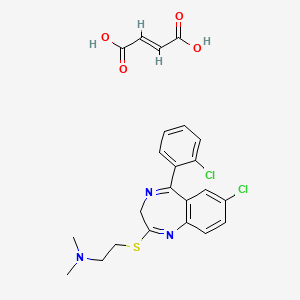
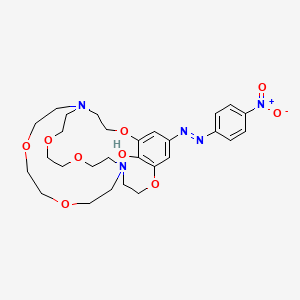

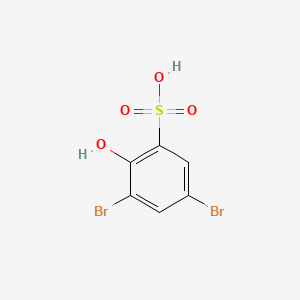
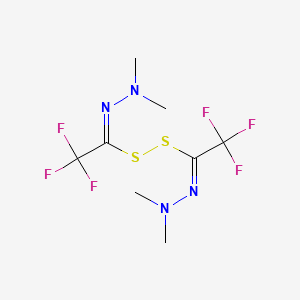
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
